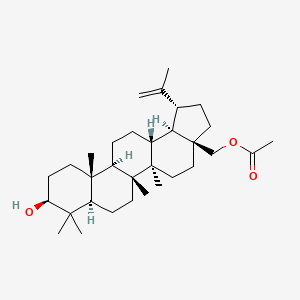
Betulin 28-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 28-acétylbetuline est un dérivé de la betuline, un triterpène pentacyclique de type lupane naturellement présent dans l'écorce externe des bouleaux (espèce Betula). La betuline et ses dérivés, dont la 28-acétylbetuline, sont connus pour leurs diverses activités biologiques et leurs applications thérapeutiques potentielles. La 28-acétylbetuline est particulièrement connue pour son rôle de composé de départ dans la synthèse de divers dérivés biologiquement actifs .
Mécanisme D'action
Target of Action
28-Acetylbetulin, also known as Betulin 28-acetate, is a derivative of betulin, a lupane-type pentacyclic triterpene It’s known that betulin and its derivatives have been studied for their antitumor, antibacterial, and antiviral activities .
Mode of Action
The mode of action of 28-Acetylbetulin is based on its interaction with key components of signaling pathways associated with proliferation, migration, interleukins, and others
Biochemical Pathways
28-Acetylbetulin affects various biochemical pathways. Its mechanism of action is based on the inhibition of key components of signaling pathways associated with proliferation, migration, interleukins, and others
Pharmacokinetics
It’s known that due to its poor bioavailability, betulin is subjected to chemical modifications, obtaining derivatives with enhanced pharmacological and pharmacokinetic properties .
Result of Action
It’s known that the cytotoxic effects of 28-acetylbetulin have been tested against different cancer cell lines .
Action Environment
It’s known that the method of synthesis and substituents significantly influence the effect on cells .
Analyse Biochimique
Biochemical Properties
28-Acetylbetulin plays a significant role in biochemical reactions. It inhibits LPS-induced nitric oxide (NO) and prostaglandin E2 production by 55.9% and 69.5%, respectively, in RAW 264.7 cells
Cellular Effects
28-Acetylbetulin has been shown to induce cytotoxicity in a variety of cancer cells, including A549, HT-29, and MCF-7 cells It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of 28-Acetylbetulin involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La 28-acétylbetuline peut être synthétisée à partir de la betuline par un processus d'acétylation sélective. Le groupe hydroxyle primaire en position C-28 de la betuline est acétylé à l'aide d'anhydride acétique en présence d'imidazole comme catalyseur dans du chloroforme sec. Cette réaction donne la 28-acétylbetuline comme produit principal .
Méthodes de production industrielle : Bien que les méthodes de production industrielle spécifiques de la 28-acétylbetuline ne soient pas largement documentées, le processus implique généralement l'extraction de la betuline à partir de l'écorce de bouleau, suivie d'une modification chimique. L'extraction est généralement réalisée à l'aide de solvants organiques tels que l'éthanol, le chloroforme ou l'acétone .
Analyse Des Réactions Chimiques
Types de réactions : La 28-acétylbetuline subit diverses réactions chimiques, notamment :
Estérification : Réaction avec l'acide acrylique dans des conditions d'estérification de Steglich pour produire des dérivés de betuline 3-alcényliques.
Substitution : Introduction de différents groupes fonctionnels en position C-3 pour créer de nouveaux dérivés présentant des activités biologiques améliorées.
Réactifs et conditions courants :
Estérification : Acide acrylique, dicyclohexylcarbodiimide (DCC) et 4-diméthylaminopyridine (DMAP) dans du dichlorométhane anhydre.
Substitution : Divers acides et anhydrides, en fonction du groupe fonctionnel souhaité.
Principaux produits formés :
Dérivés de betuline 3-alcényliques : Formés par des réactions d'estérification.
Dérivés de betuline 3,28-substitués : Formés par des réactions de substitution.
4. Applications de la recherche scientifique
Médecine : Étudié pour ses propriétés anticancéreuses, anti-inflammatoires et antivirales.
Industrie : Applications potentielles dans le développement de nouveaux produits pharmaceutiques et d'agents bioactifs.
5. Mécanisme d'action
Le mécanisme d'action de la 28-acétylbetuline et de ses dérivés implique la modulation de voies de signalisation clés associées à la prolifération cellulaire, l'apoptose et l'inflammation. Le composé cible diverses voies moléculaires, y compris celles impliquant les interleukines et d'autres cytokines, pour exercer ses effets biologiques . Les cibles moléculaires et les voies spécifiques peuvent varier en fonction du dérivé et du contexte biologique.
Composés similaires :
Betuline : Le composé parent dont la 28-acétylbetuline est dérivée.
Acide betulique : Un autre dérivé de la betuline avec des propriétés anticancéreuses notables.
3,28-Diacétylbetuline : Un dérivé comportant des groupes acétyle aux positions C-3 et C-28.
Unicité de la 28-acétylbetuline : La 28-acétylbetuline est unique en raison de son acétylation sélective en position C-28, ce qui permet une fonctionnalisation ultérieure en position C-3. Cette modification sélective améliore son potentiel de synthèse de nouveaux dérivés présentant des activités biologiques diverses .
Applications De Recherche Scientifique
Chemistry: Used as a starting material for the synthesis of new compounds with potential biological activities.
Biology: Studied for its role in modulating biological pathways and its potential as a therapeutic agent.
Medicine: Investigated for its anticancer, anti-inflammatory, and antiviral properties.
Industry: Potential applications in the development of new pharmaceuticals and bioactive agents.
Comparaison Avec Des Composés Similaires
Betulin: The parent compound from which 28-acetylbetulin is derived.
Betulinic Acid: Another derivative of betulin with notable anticancer properties.
3,28-Diacetylbetulin: A derivative with acetyl groups at both the C-3 and C-28 positions.
Uniqueness of 28-Acetylbetulin: 28-Acetylbetulin is unique due to its selective acetylation at the C-28 position, which allows for further functionalization at the C-3 position. This selective modification enhances its potential for the synthesis of new derivatives with diverse biological activities .
Propriétés
IUPAC Name |
[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O3/c1-20(2)22-11-16-32(19-35-21(3)33)18-17-30(7)23(27(22)32)9-10-25-29(6)14-13-26(34)28(4,5)24(29)12-15-31(25,30)8/h22-27,34H,1,9-19H2,2-8H3/t22-,23+,24-,25+,26-,27+,29-,30+,31+,32+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDHMMQVMNVWPV-VFUWXHBOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)COC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)COC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-(2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-diethyl-2-oxoacetamide](/img/structure/B2788762.png)
![N-[3-(difluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2788763.png)


![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B2788768.png)
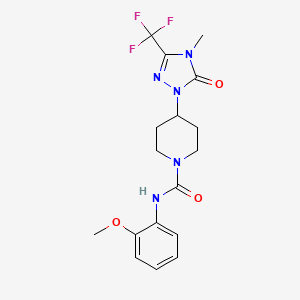
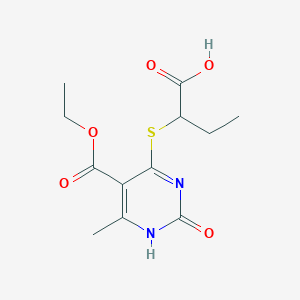
![N-[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]cyclopropanecarboxamide](/img/structure/B2788771.png)
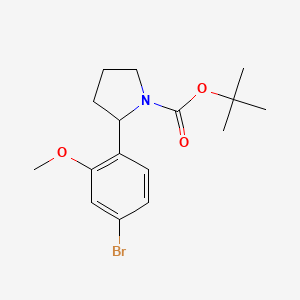
![4-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)(2-fluorophenyl)methyl]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2788777.png)
![(E)-N-[(4-Methoxyphenyl)methoxy]-1-[4-(trifluoromethoxy)phenyl]ethanimine](/img/structure/B2788778.png)
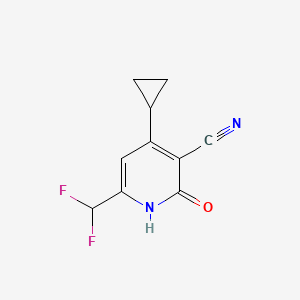
![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-(1-phenylethyl)ethanediamide](/img/structure/B2788780.png)

